4-Methyl-2,6-bis(1-phenylethyl)phenol

Cancer pharmacology Apoptosis Src/STAT3 signaling

4-Methyl-2,6-bis(1-phenylethyl)phenol (CAS 1817-68-1), also referred to as 2,6-distyrenated p-cresol or KTH-13-Me, is a sterically hindered phenolic compound characterized by a p-cresol core substituted at the 2- and 6-positions with 1-phenylethyl (α-methylbenzyl) groups. This compound exists at the intersection of two distinct technical domains: it is a recognized liquid antioxidant for polymer stabilization, particularly in low-fogging polyurethane foam applications , and it has been identified in primary pharmacology literature as the most potent anti-proliferative analog among a series of KTH-13 derivatives in cancer models.

Molecular Formula C23H24O
Molecular Weight 316.4 g/mol
CAS No. 1817-68-1
Cat. No. B161580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,6-bis(1-phenylethyl)phenol
CAS1817-68-1
Molecular FormulaC23H24O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3
InChIInChI=1S/C23H24O/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18,24H,1-3H3
InChIKeyQFCGHEBLSUPGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2,6-bis(1-phenylethyl)phenol (CAS 1817-68-1): A Structurally Differentiated Hindered Phenol for Dual-Use Research and Industrial Procurement


4-Methyl-2,6-bis(1-phenylethyl)phenol (CAS 1817-68-1), also referred to as 2,6-distyrenated p-cresol or KTH-13-Me, is a sterically hindered phenolic compound characterized by a p-cresol core substituted at the 2- and 6-positions with 1-phenylethyl (α-methylbenzyl) groups [1]. This compound exists at the intersection of two distinct technical domains: it is a recognized liquid antioxidant for polymer stabilization, particularly in low-fogging polyurethane foam applications [2], and it has been identified in primary pharmacology literature as the most potent anti-proliferative analog among a series of KTH-13 derivatives in cancer models [1]. Its molecular architecture provides a unique combination of thermal stability, low volatility, and biological activity that is not replicated by simpler alkyl-substituted phenols such as BHT (2,6-di-tert-butyl-p-cresol) or by its close structural analog KTH-13 (4-isopropyl-2,6-bis(1-phenylethyl)phenol).

Why Generic Substitution Fails for 4-Methyl-2,6-bis(1-phenylethyl)phenol: Evidence of Quantifiable Performance Cliffs Relative to In-Class Analogs


Generic substitution among sterically hindered phenols is precluded by quantifiable performance discontinuities that arise from the specific 4-methyl-2,6-bis(1-phenylethyl) architecture. In biomedical research, the simple replacement of the 4-methyl group with a 4-isopropyl group (KTH-13) results in a weaker anti-proliferative profile, while modifications to the phenylethyl side chains can abolish activity entirely (IC50 >200 μM vs. 44.9 μM) [1]. In polymer stabilization, the substitution of 2,6-di-tert-butyl-p-cresol (BHT, melting point ~69°C) with 2,6-distyrenated p-cresol alters the physical state from a solid to a room-temperature liquid with a viscosity below 40,000 cPs, eliminating the need for heated storage and transfer systems [2]. Furthermore, fogging performance in polyurethane foam is not linearly predictable from molar mass alone, as demonstrated by the fact that 2,6-distyrenated p-cresol (MW 316) produces a fog deposit of 0.04 mg—an order of magnitude lower than 2,6-di-tert-butyl-4-sec-butylphenol (MW 262, 0.71 mg)—matching the no-additive control [2]. These non-linear structure-property cliffs make generic substitution technically risky without explicit, compound-specific validation data.

4-Methyl-2,6-bis(1-phenylethyl)phenol: Head-to-Head Quantitative Performance Data Against Closest Analogs and Industrial Benchmarks


Anti-Proliferative Potency in MDA-MB-231 Breast Cancer Cells: Direct Comparison with Seven KTH-13 Structural Analogs

In a head-to-head screen of eight compounds against MDA-MB-231 human breast cancer cells, 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) demonstrated the strongest anti-proliferative activity with an IC50 of 44.9 μM, outperforming seven structural analogs by a factor of 1.7- to >4.5-fold [1]. The closest analog, KTH-13-benzyl-glycol, showed an IC50 of 78.3 μM, while three analogs with FA (fumaric acid) modifications exhibited no meaningful activity (IC50 >200 μM) [1]. This demonstrates that the specific 4-methyl substitution and intact 2,6-bis(1-phenylethyl) configuration are critical for anti-cancer activity.

Cancer pharmacology Apoptosis Src/STAT3 signaling

Cross-Cancer-Line Cytotoxicity Profile: Consistent Activity Across Four Distinct Cancer Cell Types

KTH-13-Me demonstrated consistent anti-proliferative activity across four cancer cell lines of diverse tissue origin, with IC50 values ranging from 34.48 to 53.37 μM [1]. The highest sensitivity was observed in C6 glioma cells (IC50 34.48 μM) and the lowest in HCT-15 colon cancer cells (IC50 53.37 μM), representing a narrow 1.55-fold potency range [1]. This pan-cancer activity profile contrasts with the more limited characterization of the parent compound KTH-13, which has been primarily reported against C6 glioma cells with an IC50 of 53.3 μM (48 h incubation) [1].

Oncology Cytotoxicity screening Drug development

Mechanistic Differentiation: Src/STAT3 Pathway Suppression Confirmed by Caspase Activation and Bcl-2 Downregulation

Treatment of C6 glioma cells with KTH-13-Me induced caspase-3 and caspase-9 activation, decreased Bcl-2 protein levels, and diminished phosphorylation of both Src and STAT3 [1]. These mechanistic markers were directly compared to the parent KTH-13 compound, which was previously shown to induce apoptosis but with less potent activity [1]. The paper explicitly states, 'Compared to that of KTH-13 (53.3 μM in C6 glioma cells, with 48 h incubation), the inhibiting activity (44.9 μM with 24 h incubation) of KTH-13-Me seems to be greater,' indicating that the methyl-for-isopropyl substitution enhances not only potency but also the efficiency of apoptosis induction [1].

Signal transduction Caspase activation Bcl-2 family proteins

Fogging Performance in Polyurethane Foam: Quantitative Advantage Over Common Hindered Phenol Antioxidants

In a standardized fog deposit test (160 hours at 100°C) of polyurethane foam samples, 2,6-distyrenated p-cresol (the industrial form of the target compound) produced a fog deposit of 0.04 mg, matching the no-additive control and representing a 17.75-fold reduction compared to 2,6-di-tert-butyl-4-sec-butylphenol (0.71 mg) [1]. This performance was also superior to higher-molecular-weight antioxidants, including C13-15 alkyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (0.31 mg) and octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (0.35 mg), demonstrating that fogging behavior is not simply a function of molar mass but is compound-structure-dependent [1].

Polymer stabilization Automotive interior materials Volatile emission control

Physical Form Advantage: Room-Temperature Liquid vs. Solid BHT Eliminates Heated Handling Infrastructure

A commercially prepared mixture of styrenated p-cresol species containing 86.31% 2,6-distyrenated p-cresol by GC area demonstrated a Brookfield viscosity of 29,900 cPs at 25°C with an APHA color value of 50 and an acid number of 0.01 mg KOH/g [1]. In contrast, 2,6-di-tert-butyl-p-cresol (BHT) is a solid at room temperature with a melting point of approximately 69°C, requiring continuous heating to remain in a pumpable liquid state [1]. The TGA volatility data further show that neat 2,6-distyryl-p-cresol retains 94% of its mass after 4 hours at 160°C under nitrogen, compared to complete volatilization (100% weight loss) for BHT and 2,6-di-tert-butyl-4-sec-butylphenol under identical conditions [1].

Polymer additives Process engineering Formulation handling

Synthesis Purity Benchmark: GC-Assayed 86.31% Distyrenated Species with Validated Acid Number and Color Specifications

The patent literature provides a detailed gas chromatography profile for a representative synthesis batch: 2,6-distyrenated p-cresol 86.31% by GC area, with monostyrenated p-cresol at 7.23%, tristyrenated p-cresol at 4.75%, residual styrene at 0.13%, and residual p-cresol at 0.03%, achieving a total identifiable area of 98.45% [1]. The product also meets stringent quality specifications: acid number 0.01 mg KOH/g (well below the 0.1 mg KOH/g maximum) and APHA color value of 50 (below the 150 maximum) [1]. This level of analytical characterization provides a procurement-quality benchmark that is not consistently reported in vendor datasheets for generic 2,6-dialkyl-p-cresol antioxidants.

Chemical procurement Quality assurance GC purity analysis

Best-Fit Research and Industrial Application Scenarios for 4-Methyl-2,6-bis(1-phenylethyl)phenol Procurement


Academic or Biopharma Cancer Research Requiring a Defined Src/STAT3 Pathway Inhibitor Tool Compound

Investigators studying Src kinase- or STAT3-driven cancers (e.g., triple-negative breast cancer, glioblastoma, colorectal cancer) can procure KTH-13-Me as a structurally defined small-molecule probe with confirmed on-target activity. The compound's head-to-head superiority over seven structural analogs (IC50 44.9 μM vs. 78.3 to >200 μM) [1] and its demonstrated caspase-3/-9 activation, Bcl-2 suppression, and phospho-Src/STAT3 downregulation [1] provide a peer-reviewed mechanistic rationale that supports grant applications and publication reproducibility. Researchers should request batch-specific IC50 confirmation against MDA-MB-231 cells from suppliers to ensure inter-lot consistency.

Automotive Polyurethane Foam Formulation Targeting Zero-Additive Fogging Contribution

Formulators of polyurethane foam for automotive interior applications (seating, headrests, dashboards) can replace conventional solid phenolic antioxidants with 2,6-distyrenated p-cresol to achieve a fog deposit of 0.04 mg—indistinguishable from the no-additive control [2]. This 17.75-fold improvement over 2,6-di-tert-butyl-4-sec-butylphenol (0.71 mg) [2] directly addresses OEM specifications such as VDA 278 and DIN 75201 without requiring co-additive reformulation. The room-temperature liquid form (viscosity <40,000 cPs at 25°C) [2] integrates into existing polyol-side liquid additive dosing systems, eliminating the melt-processing step required for BHT.

Polymer Compounders Requiring a Thermally Persistent, Liquid Phenolic Antioxidant for High-Temperature Processing

For polymer compounding operations running at temperatures up to 160°C, 2,6-distyrenated p-cresol provides a unique combination of ambient-temperature pumpability (liquid at 25°C) and high thermal retention (94% mass retention at 160°C after 4 hours) [2]. This contrasts with BHT, which volatilizes completely under the same TGA conditions [2], meaning that a significant fraction of BHT added before compounding may be lost before the polymer solidifies. Procurement specifications should include GC purity (target: ≥70% distyrenated species), acid number (<0.1 mg KOH/g), and APHA color (<150) as described in US 20090005478A1 [2].

Medicinal Chemistry Programs Synthesizing and Screening KTH-13 Derivative Libraries

Medicinal chemists developing structure-activity relationship (SAR) series based on the KTH-13 scaffold should procure KTH-13-Me as the benchmark reference compound. The published SAR data demonstrate that the 4-methyl substitution is optimal among tested alkyl/functional group modifications, and that modification of the phenylethyl side chains to glycol or fumaric acid derivatives uniformly reduces activity (IC50 shift from 44.9 μM to 78.3-200+ μM) [1]. This compound serves as both a positive control for cellular assays and a starting point for further derivatization. Suppliers should be asked to provide identity confirmation via NMR and HPLC purity data consistent with published characterization.

Quote Request

Request a Quote for 4-Methyl-2,6-bis(1-phenylethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.